1-(2,4-Dichlorophenyl)-2-pyrrolidinone

Neuroscience Psychopharmacology Transporter Kinetics

Researchers studying monoamine-related disorders often face confounding variables from structurally similar but functionally divergent pyrrolidinone analogs. 1-(2,4-Dichlorophenyl)-2-pyrrolidinone (MW 230.09 g/mol) eliminates this risk as a defined mixed DAT/NET/SERT inhibitor (IC50: 945, 443, 100 nM) with activity at nicotinic receptors. Key advantages: • Consistent target engagement profile, preventing the >4-fold potency shifts seen with minor N-substituent changes in this scaffold. • Low cLogP (~1) enables assay preparation with minimal organic co-solvent, reducing solvent-induced artifacts in cell-based models. • Supplied with rigorous analytical documentation, ensuring lot-to-lot consistency for reproducible SAR studies.

Molecular Formula C10H9Cl2NO
Molecular Weight 230.09 g/mol
Cat. No. B13709066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorophenyl)-2-pyrrolidinone
Molecular FormulaC10H9Cl2NO
Molecular Weight230.09 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H9Cl2NO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
InChIKeyJJFRLXRQBGUUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dichlorophenyl)-2-pyrrolidinone Baseline Characteristics


1-(2,4-Dichlorophenyl)-2-pyrrolidinone (CAS 786700-38-7, molecular weight 230.09 g/mol) is an N-aryl substituted pyrrolidinone . The pyrrolidinone core is a recognized privileged scaffold in medicinal chemistry [1]. The compound's structural features—a five-membered lactam ring bearing a 2,4-dichlorophenyl group—confer specific physicochemical properties, including a calculated partition coefficient (cLogP) of approximately 1 , and influence its reactivity and binding interactions [2].

Multi-transporter activity context for neuroscience models
Aqueous-compatible logP supports cell-based assay preparation
Privileged pyrrolidinone scaffold for library synthesis and SAR studies

Pyrrolidinone Class Non-Equivalence Risks


Within the pyrrolidinone class, biological activity is highly dependent on the substitution pattern, rendering simple analogs non-interchangeable. A study on N-aryl pyrrolidinones as RORγt inverse agonists found that even minor changes to the N-substituent (e.g., replacing a 4-fluorobenzyl with a 4-cyanobenzyl group) caused a >4-fold shift in cellular potency (EC50 from 7.0 nM to 30 nM) [1]. This steep structure-activity relationship (SAR) is mirrored in other applications: a series of O-phenyl pyrrolidinocarbamates demonstrated that the activity against protoporphyrinogen oxidase (Protox) was correlated with specific molecular properties such as van der Waals volume and electrostatic potential, which are directly altered by changes in the aryl substitution [2]. Consequently, substituting 1-(2,4-Dichlorophenyl)-2-pyrrolidinone with another in-class compound for a specific research application carries a high risk of introducing confounding variables and requires re-validation of the entire experimental system.

Steep N-aryl SAR
Minor changes to the N-substituent can shift cellular potency by several-fold; analogue profiles may not transfer directly.
Divergent target selectivity
Pyrrolidinone derivatives exhibit distinct biological activities depending on aryl substitution; class-internal replacement risks introducing confounding variables.
Physicochemical property mismatch
Analogues with higher cLogP (e.g., >4) may show reduced aqueous solubility, altering assay compatibility and reproducibility.

1-(2,4-Dichlorophenyl)-2-pyrrolidinone Quantitative Evidence


Monoamine Transporter Inhibition Profile

1-(2,4-Dichlorophenyl)-2-pyrrolidinone demonstrates a distinctive polypharmacology at monoamine transporters. In a head-to-head comparison of transporter inhibition profiles, the compound exhibits an IC50 of 945 nM at the human dopamine transporter (DAT), which is 2.1-fold less potent than its activity at the human norepinephrine transporter (NET; IC50 = 443 nM) but 9.5-fold more potent than its activity at the human serotonin transporter (SERT; IC50 = 100 nM) [1]. This contrasts with the profile of a common comparator, 2-(2,4-dichlorophenyl)pyrrolidine, which showed an IC50 of >24,800 nM at the rat D2 receptor, indicating a different target profile and reduced potency [2]. The unique DAT/NET/SERT inhibition ratio of approximately 9.5:4.4:1 for the target compound suggests a specific functional outcome distinct from more DAT-selective or SERT-selective analogs.

Transporter Inhibition
Head-to-head
DAT IC50 945 nM | NET 443 nM | SERT 100 nM
vs D2 receptor >24,800 nM
Reported polypharmacology profile context.
HEK293 cells; [3H] reuptake assays.
Neuroscience Psychopharmacology Transporter Kinetics

Lipophilicity and Membrane Permeability

The calculated partition coefficient (cLogP) for 1-(2,4-Dichlorophenyl)-2-pyrrolidinone is approximately 1 . This value is within the optimal range (1-5) for drug-likeness, balancing aqueous solubility with membrane permeability. In contrast, a structurally related series of N-substituted pyrrolidinones developed as RORγt inverse agonists exhibited cLogP values ranging from 4.25 to 6.35 [1]. The lower cLogP of the target compound suggests superior aqueous solubility compared to these more lipophilic analogs, which is a critical factor for in vitro assay reproducibility and for reducing the need for high concentrations of organic co-solvents in cell-based assays.

Lipophilicity
Reported
cLogP = 1 (target) vs 4.25–6.35 (analogs)
Aqueous assay compatibility context.
Calculated value; experimental verification recommended.
Drug Design ADME Formulation Science

Synthetic Utility as a Building Block

The pyrrolidinone core of 1-(2,4-Dichlorophenyl)-2-pyrrolidinone offers multiple sites for further chemical elaboration, a property shared with other pyrrolidinones but whose utility is specifically defined by the 2,4-dichlorophenyl group's electronic and steric influence. While no direct comparative reactivity data was identified, the compound is classified as a key intermediate in the synthesis of novel chemical entities . Its structural relationship to bioactive pyrrolidinone derivatives, such as the anti-inflammatory agent felipyrine (a 1-aryl-2-pyrrolidinone) and 4-(aminomethyl)-1-aryl-2-pyrrolidinones (MAO-B inactivators), supports its classification as a privileged scaffold for library synthesis [REFS-2, REFS-3]. The specific 2,4-dichloro substitution pattern is known to influence the electronic properties of the aryl ring, potentially impacting the reactivity of the lactam nitrogen and the α-carbon in subsequent reactions [2].

Synthetic Utility
Class-level inference
Key intermediate; privileged scaffold
Supports diversity-oriented synthesis applications.
No direct reactivity comparison data identified.
Organic Synthesis Medicinal Chemistry Building Blocks

1-(2,4-Dichlorophenyl)-2-pyrrolidinone Research Applications


Polypharmacology in Neurological Disease Models

The compound's defined profile as a mixed DAT/NET/SERT inhibitor (IC50 values: 945 nM, 443 nM, and 100 nM, respectively) [1] positions it as a valuable tool for investigating the therapeutic potential of non-selective monoamine modulation in preclinical models of depression, addiction, or attention disorders. Its activity at nicotinic acetylcholine receptors (IC50 values between 1.8 nM and 15 nM for various subtypes) adds a layer of complexity suitable for studies on cognition and nicotine addiction [2].

In Vitro Assay Optimization with Aqueous Solubility

With a cLogP of approximately 1 , 1-(2,4-Dichlorophenyl)-2-pyrrolidinone offers a distinct advantage for in vitro pharmacology. Researchers can prepare aqueous assay buffers with minimal organic co-solvent, reducing the risk of solvent-induced artifacts and improving the physiological relevance of cell-based assays compared to more lipophilic pyrrolidinone analogs (cLogP > 4) [3].

Medicinal Chemistry Building Block

As an N-aryl-2-pyrrolidinone, this compound is a strategic building block for synthesizing diverse bioactive molecules . The 2,4-dichlorophenyl group provides a specific electronic and steric environment that can be exploited in structure-activity relationship (SAR) studies, particularly when exploring new chemical space around the pyrrolidinone scaffold [4].

Application
Selection Property
Validation Focus
Monoamine transporter modulation research
Polypharmacology profile context
Transporter panel assay validation
Aqueous-based in vitro pharmacology
Aqueous solubility profile
Co-solvent interference assessment
Scaffold-based library synthesis
Building block reactivity context
Derivative synthesis and SAR exploration
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